molecular formula C19H28N4O3 B1675639 1-[5-エチル-2-ヒドロキシ-4-[[6-メチル-6-(1H-テトラゾール-5-イル)ヘプチル]オキシ]フェニル]エタノン CAS No. 117690-79-6

1-[5-エチル-2-ヒドロキシ-4-[[6-メチル-6-(1H-テトラゾール-5-イル)ヘプチル]オキシ]フェニル]エタノン

カタログ番号: B1675639
CAS番号: 117690-79-6
分子量: 360.5 g/mol
InChIキー: WCGXJPFHTHQNJL-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

LY255283は、ロイコトリエンB4受容体拮抗薬としての役割で知られる化学化合物です。主に、ロイコトリエンB4受容体の生理学的および細胞シグナル伝達効果を研究するための科学研究で使用されています。 この化合物は、C19H28N4O3の分子式と360.45 g/molの分子量を持っています .

科学的研究の応用

Asthma Treatment

Mechanism of Action:
LY255283 has been shown to attenuate airway inflammation associated with asthma. In preclinical studies involving BALB/c mice, administration of LY255283 significantly reduced eosinophil infiltration and Th2 cytokine release, particularly interleukin-13, which is known to play a crucial role in allergic responses .

Case Study:
In a study where mice were challenged with ovalbumin (OVA) to induce asthma-like symptoms, those treated with LY255283 exhibited reduced airway hyperresponsiveness and inflammation compared to control groups. Histological analyses confirmed the drug's efficacy in mitigating lung tissue damage and inflammation .

Acute Respiratory Distress Syndrome (ARDS)

Research Findings:
LY255283 has demonstrated protective effects in models of ARDS induced by lipopolysaccharide (LPS). In porcine models, the compound significantly reduced neutrophil activation and recruitment to the lungs, which are critical factors in the pathogenesis of ARDS .

Experimental Design:
Pigs infused with LPS received varying doses of LY255283. Results indicated that higher doses led to improved oxygenation and reduced pulmonary hypertension, showcasing its potential as a therapeutic agent for ARDS .

Cancer Metastasis

Inhibition of Metastasis:
Research indicates that LY255283 can inhibit LPS-enhanced metastasis in breast cancer models. In studies involving MDA-MB-231 cells, treatment with LY255283 prior to implantation significantly reduced the number of metastatic nodules in the small bowel, suggesting its role in modulating cancer progression through BLT2 inhibition .

Mechanistic Insights:
The study elucidated that LPS potentiates invasiveness via a signaling cascade involving MyD88 and NF-κB pathways. LY255283's blockade of BLT2 disrupts this cascade, thereby reducing metastatic potential .

Inflammatory Diseases

General Applications:
LY255283 has been implicated in various inflammatory conditions beyond asthma and ARDS. Its ability to inhibit leukocyte chemotaxis makes it a candidate for treating diseases characterized by excessive inflammatory responses, such as sepsis and endotoxic shock .

Research Evidence:
In models of endotoxic shock, pretreatment with LY255283 resulted in decreased neutrophil recruitment and tissue damage, indicating its potential utility in managing systemic inflammatory responses .

Summary of Findings

The following table summarizes key findings from studies on LY255283:

Application Model/Study Type Key Findings
AsthmaBALB/c miceReduced eosinophil infiltration and IL-13 release; improved AHR
Acute Respiratory Distress SyndromePorcine modelAmeliorated lung injury; reduced neutrophil activation
Cancer MetastasisMDA-MB-231 breast cancer modelDecreased metastatic nodules; disrupted MyD88-NF-κB signaling
Inflammatory DiseasesEndotoxic shock modelAttenuated inflammation and tissue damage; improved survival rates

作用機序

LY255283は、ロイコトリエンB4受容体、特にBLT2受容体の競合的拮抗薬として作用します。 ロイコトリエンB4がその受容体に結合するのを阻害し、それによって下流のシグナル伝達経路を遮断します。 この作用は炎症反応を抑制し、喘息やその他の炎症性疾患などの状態における潜在的な治療的影響を持っています .

準備方法

合成経路と反応条件

LY255283の合成は、コア構造の調製から始まり、続いて官能基の導入が行われるいくつかのステップを伴います。 詳細な合成経路と反応条件は、機密情報であり、全体が公表されていません。 合成には、さまざまな試薬と触媒を使用して目的の化学構造を達成することが知られています .

工業的生産方法

LY255283の工業的生産方法は、この化合物が主に研究目的で使用されているため、広く文書化されていません。 生産は通常、標準的な有機合成技術を含み、高純度と品質を確保するための精製および特性評価手順が含まれます .

化学反応の分析

反応の種類

LY255283は、次のものを含むいくつかの種類の化学反応を起こします。

一般的な試薬と条件

主な生成物

これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。 たとえば、酸化はさまざまな酸化誘導体を生成する可能性がありますが、還元は化合物の還元形を生成する可能性があります .

科学研究の応用

LY255283は、化学、生物学、医学の分野で広く科学研究に使用されています。 いくつかのアプリケーションを次に示します。

類似化合物との比較

類似化合物

ユニークさ

LY255283は、BLT2受容体に対する高い選択性でユニークであり、IC50値は約100 nMです。 この選択性は、ロイコトリエンB4受容体拮抗作用の特定の効果を研究するための研究において貴重なツールとなります .

生物活性

LY255283 is a selective antagonist of the leukotriene B4 receptor 2 (BLT2), which plays a significant role in various inflammatory processes. This compound has been studied for its potential therapeutic applications, particularly in conditions associated with inflammation and cancer.

  • Chemical Name : 1-[5-Ethyl-2-hydroxy-4-[[6-methyl-6-(1H-tetrazol-5-yl)heptyl]oxy]phenyl]ethanone
  • Molecular Formula : C19H28N4O3
  • Purity : ≥98%
  • IC50 Values : Approximately 1 μM for human recombinant BLT2 and >10 μM for BLT1 receptors .

LY255283 functions as a competitive antagonist at the BLT2 receptor, inhibiting the actions of leukotriene B4 (LTB4), a potent pro-inflammatory mediator. This inhibition has been shown to:

  • Reduce LTB4-induced contraction of lung parenchyma (pA2 = 7.2).
  • Alleviate LTB4-mediated airway obstruction in animal models, including guinea pigs, following intravenous and oral administration .

Inhibition of Tumor Growth and Drug Resistance

A significant body of research highlights the role of LY255283 in cancer treatment, particularly regarding its effects on drug resistance in breast cancer cells:

  • In MCF-7/DOX cells, pre-treatment with LY255283 sensitized these cells to paclitaxel, leading to increased apoptotic death. This suggests that BLT2 contributes to paclitaxel resistance through upregulation of P-glycoprotein .
  • Co-treatment with LY255283 and paclitaxel resulted in a marked reduction in tumor growth in vivo, indicating potential for combination therapies in resistant cancer types .

Effects on Inflammation and Acute Lung Injury

LY255283 has demonstrated efficacy in models of acute lung injury:

  • In studies involving lipopolysaccharide (LPS)-induced acute lung injury in pigs, LY255283 limited neutrophil activation and reduced inflammatory responses. Specifically, it decreased the accumulation of immune cells in bronchoalveolar lavage (BAL) fluid and lowered levels of pro-inflammatory cytokines such as IL-6 and TNF-α .

Case Study 1: Breast Cancer Resistance

In a controlled study using MCF-7/DOX cells, the administration of LY255283 resulted in:

  • A significant decrease in tumor cell viability when combined with paclitaxel.
  • Enhanced apoptotic markers indicating increased effectiveness against drug-resistant cancer cells .

Case Study 2: Acute Lung Injury Model

In an experimental model simulating acute lung injury:

  • Mice treated with LY255283 exhibited reduced leukocyte infiltration into the lungs and lower levels of inflammatory cytokines compared to control groups.
  • The treatment also correlated with decreased vascular permeability, suggesting that LY255283 may protect against lung damage during inflammatory responses .

Comparative Analysis

Parameter LY255283 Montelukast
Target Receptor BLT2CysLT1
IC50 (BLT2) ~1 μMNot specifically reported
Effect on Tumor Growth Reduces growth in resistant tumorsPrimarily used for asthma
Inflammation Modulation Reduces neutrophil activationReduces airway inflammation

特性

IUPAC Name

1-[5-ethyl-2-hydroxy-4-[6-methyl-6-(2H-tetrazol-5-yl)heptoxy]phenyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N4O3/c1-5-14-11-15(13(2)24)16(25)12-17(14)26-10-8-6-7-9-19(3,4)18-20-22-23-21-18/h11-12,25H,5-10H2,1-4H3,(H,20,21,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCGXJPFHTHQNJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=C(C=C1OCCCCCC(C)(C)C2=NNN=N2)O)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30151872
Record name LY 255283
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30151872
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

360.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

117690-79-6
Record name LY 255283
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117690796
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name LY 255283
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30151872
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name LY-255283
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H037W1I5AL
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
LY255283
Reactant of Route 2
LY255283
Reactant of Route 3
LY255283
Reactant of Route 4
Reactant of Route 4
LY255283
Reactant of Route 5
LY255283
Reactant of Route 6
LY255283

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。